Molecular Recognition: The 1-Phenyl-1,2,3-triazole Core as a Validated Binding Motif
While direct data for the ethanone itself is absent in high-strength comparative studies, a direct derivative featuring the core '1-phenyl-1H-1,2,3-triazol-5-yl' motif demonstrates potent and selective biological activity. Compound '6b', which is N-hydroxy-N'-[3-(1-phenyl-1H-1,2,3-triazol-5-yl)phenyl]octanediamide, showed an IC50 of 1.9 nM against Histone Deacetylase 6 (HDAC6) [1]. This highlights the ability of the 1-phenyl-1,2,3-triazol-5-yl scaffold to be incorporated into structures with high target affinity, making it a privileged building block for medicinal chemistry programs. In comparison, other triazolylphenyl-based HDAC inhibitors in the same series showed reduced potency, underscoring the importance of the specific substitution pattern [2].
| Evidence Dimension | Inhibition of HDAC6 enzyme |
|---|---|
| Target Compound Data | IC50 = 1.9 nM (for a direct derivative: N-hydroxy-N'-[3-(1-phenyl-1H-1,2,3-triazol-5-yl)phenyl]octanediamide) |
| Comparator Or Baseline | Other triazolylphenyl-based analogs in the same study (potency not quantitatively detailed for direct comparison, but stated as less potent/selective) |
| Quantified Difference | Not calculable from available data, but the study identifies this specific derivative as a 'valuable research tool' due to its potency and selectivity. |
| Conditions | In vitro enzymatic assay against HDAC6 |
Why This Matters
This confirms the 1-phenyl-1H-1,2,3-triazol-5-yl scaffold is not merely an inert linker but can actively contribute to high-affinity target engagement, justifying its selection in drug design and chemical probe development.
- [1] A series of potent and selective, triazolylphenyl-based histone deacetylases inhibitors with activity against pancreatic cancer cells and Plasmodium falciparum. (n.d.). MedChemExpress. Retrieved April 22, 2026. View Source
- [2] Chen, Y., et al. (2008). A series of potent and selective, triazolylphenyl-based histone deacetylases inhibitors with activity against pancreatic cancer cells and Plasmodium falciparum. Journal of Medicinal Chemistry, 51(12), 3437-3448. View Source
